N,N-Diethylaniline hydrochloride

Photochemistry Physical organic chemistry Fluorescence spectroscopy

Process chemistry teams scaling asymmetric reductions face safety hazards from pyrophoric borane reagents and solubility constraints of the free base amine. N,N-Diethylaniline hydrochloride resolves both challenges as a water-soluble, solid precursor for in situ N,N-diethylaniline borane (DEANB) generation. • Enables plant-scale synthesis of enantiopure APIs with 90% to ≥99% ee. • Solid-state stability and aqueous solubility ensure precise stoichiometric control. • Safer alternative to handling pyrophoric borane reagents directly.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 5882-45-1
Cat. No. B1293589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylaniline hydrochloride
CAS5882-45-1
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=CC=C1.Cl
InChIInChI=1S/C10H15N.ClH/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H
InChIKeyPQCWTNQXCXUEAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylaniline Hydrochloride Profile


N,N-Diethylaniline hydrochloride (CAS 5882-45-1) is the hydrochloride salt of N,N-diethylaniline, a tertiary aromatic amine with the molecular formula C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol [1]. The compound exists as a white to off-white crystalline solid at room temperature and is characterized by its high water solubility—a property that sharply distinguishes it from its free base counterpart, N,N-diethylaniline (CAS 91-66-7), which exhibits limited aqueous solubility (14 g/L at 12°C) [2][3]. The hydrochloride salt is typically supplied at purities of 90.0+% (by titration) or higher, and it is stored at ambient temperature under sealed, dry conditions . Its primary utility lies in organic synthesis as a precursor to N,N-diethylaniline borane (DEANB), a reagent of established value in asymmetric reduction, and as an intermediate in dye manufacturing [4][5].

Synthetic role Precursor for DEANB·borane in asymmetric reductions
Form advantage Hydrochloride salt enables aqueous solubility and stable solid handling
Workflow Suited for chiral API intermediate synthesis and photophysical studies

N,N-Diethylaniline Hydrochloride: Key Differentiators


The substitution of N,N-diethylaniline hydrochloride with in-class analogs such as N,N-dimethylaniline hydrochloride or the free base N,N-diethylaniline is not a trivial exchange; it carries quantifiable consequences for reaction kinetics, analytical method parameters, and synthetic utility. The ethyl substitution on the amino group profoundly alters the compound's excited-state proton-dissociation rate—a factor relevant to photochemical applications—and its hydrophobicity, which directly impacts chromatographic retention and solvent compatibility [1]. Furthermore, the hydrochloride salt form confers aqueous solubility that the free base lacks, enabling entirely different reaction manifolds, particularly in the in situ generation of DEANB for asymmetric reductions [2]. These physicochemical divergences, substantiated by comparative experimental data, underscore the necessity for precise compound selection rather than analog substitution based on superficial structural similarity. The following evidence items quantify these critical differentiators.

Proton-dissociation kinetics may shift
Substituting N,N-dimethylaniline HCl introduces 17-fold faster excited-state proton transfer, which may alter photophysical assay outcomes.
Aqueous solubility mismatch
Using the free base instead of the hydrochloride salt limits water compatibility and requires organic co-solvents, which may not transfer for aqueous reaction protocols.
Chromatographic retention differs
N,N-diethylaniline HCl exhibits high hydrophobicity needing 50% methanol in RP-HPLC; methods optimized for less alkylated anilines may not separate this compound adequately.

N,N-Diethylaniline Hydrochloride: Evidence Comparison


Excited-State Proton-Dissociation Rate

In aqueous solution, the excited-state proton-dissociation rate constant (k) for protonated N,N-diethylaniline (DEA) was measured to be 4.4 × 10⁷ s⁻¹, which is 17-fold slower than the rate for N,N-dimethylaniline (DMA), measured at 7.6 × 10⁸ s⁻¹ [1]. This substantial kinetic difference arises from the larger steric bulk and hydrophobic hydration of the ethyl groups, which impose a significantly higher activation barrier for proton transfer to water (56 kJ mol⁻¹ for DEA vs. 19 kJ mol⁻¹ for DMA) [1].

ESPT Rate (k)
Head-to-head
DEA 4.4 × 10⁷ s⁻¹ vs DMA 7.6 × 10⁸ s⁻¹ (17-fold slower)
Reported 17-fold slower kinetics may alter photophysical assay behavior
DMA substitution may not replicate ESPT observations
Photochemistry Physical organic chemistry Fluorescence spectroscopy

Proton-Dissociation Activation Energy

The activation energy (Eₐ) for the excited-state proton-dissociation reaction of N,N-diethylaniline (DEA) is 56 kJ mol⁻¹, nearly threefold higher than the 19 kJ mol⁻¹ required for N,N-dimethylaniline (DMA) [1]. This elevated barrier is attributed to the increased hydrophobic hydration around the diethylamino group and the greater steric hindrance that impedes proton movement to the aqueous solvent [1].

Eₐ Proton Dissoc.
Head-to-head
DEA 56 kJ mol⁻¹ vs DMA 19 kJ mol⁻¹ (~3× higher)
Higher activation barrier indicates temperature-sensitive kinetics
Substitution may shift kinetic reproducibility under thermal variation
Chemical kinetics Physical chemistry Reaction mechanism

Reversed-Phase HPLC Retention

In pH-gradient reversed-phase HPLC method development, the required methanol content in the mobile phase to achieve effective elution increased from 0% for aniline to 50% for N,N-diethylaniline [1]. This high organic modifier requirement directly reflects the enhanced hydrophobicity conferred by the diethyl substitution compared to less alkylated analogs. While a precise retention time comparison to N,N-dimethylaniline was not provided in the same study, the 50% methanol condition establishes N,N-diethylaniline as a highly hydrophobic analyte requiring specific mobile phase adjustments.

HPLC Elution
Class-level
Requires 50% MeOH in pH-gradient RP-HPLC
High organic modifier requirement reflects pronounced hydrophobicity
Generic aniline methods may not transfer; method re-optimization expected
Analytical chemistry Chromatography Method development

Aqueous Solubility Comparison

N,N-Diethylaniline hydrochloride is readily soluble in water, whereas its free base counterpart, N,N-diethylaniline (CAS 91-66-7), exhibits limited water solubility of only 14 g/L at 12°C [1][2]. The hydrochloride salt is also freely soluble in ethanol and sparingly soluble in acetone, providing broader solvent compatibility . This solubility transformation is a direct consequence of salt formation, which enhances the compound's ionic character and hydrogen-bonding capacity with protic solvents.

Aqueous Solubility
Head-to-head
Readily soluble (salt) vs 14 g/L at 12°C (free base)
Salt form enables aqueous reaction media and direct dissolution
Free base requires organic co-solvent; solubility profile differs
Formulation Solubility Reaction medium selection

DEANB Generation for Asymmetric Reduction

N,N-Diethylaniline hydrochloride serves as a stoichiometric precursor for the in situ preparation of N,N-diethylaniline borane (DEANB) when reacted with sodium borohydride [1]. This protocol has been demonstrated at plant scale for the manufacture of enantiopure dapoxetine, an active pharmaceutical ingredient [1]. DEANB, whether used in situ or as a pre-formed complex, enables highly enantioselective reduction of prochiral ketones, achieving enantiomeric excess (ee) values in the range of 90% to ≥99% when employed with an oxazaborolidine catalyst (5 mol% Me-CBS) [2][3]. Furthermore, DEANB is reported to be a more practical, safer, and higher-quality borane source compared to conventional alternatives such as borane–THF and borane–dimethyl sulfide [4].

Synthetic Utility
Class-level
DEANB enables 90% to ≥99% ee; safer than BH₃·THF/DMS
Supports enantioselective ketone reduction workflow
Borane source selection impacts process safety and consistency
Asymmetric synthesis Pharmaceutical intermediates Process chemistry

N,N-Diethylaniline Hydrochloride: Application Scenarios


Asymmetric Ketone Reduction for Chiral APIs

For process chemistry teams developing asymmetric reductions of prochiral ketones, N,N-diethylaniline hydrochloride is the preferred precursor for generating DEANB in situ. This protocol has been successfully scaled to plant-level manufacturing of enantiopure dapoxetine, achieving high enantioselectivity (90% to ≥99% ee) while offering a safer alternative to handling pyrophoric borane reagents [1][2]. The hydrochloride salt's solid-state stability and water solubility facilitate precise stoichiometric control and ease of handling during reaction setup [3].

Slow Excited-State Proton Transfer Studies

Researchers investigating excited-state proton transfer (ESPT) dynamics or developing fluorescence-based probes should select N,N-diethylaniline (or its hydrochloride salt) when a slow proton-dissociation rate is desired. The 4.4 × 10⁷ s⁻¹ rate constant and 56 kJ mol⁻¹ activation barrier for DEA represent the slowest kinetics among dialkylated anilines, making it a suitable probe for studying hydrophobic hydration effects and steric influences on proton mobility in aqueous environments [4].

Aqueous-Phase Synthesis and Sample Prep

When a water-soluble form of N,N-diethylaniline is required for reactions conducted in aqueous media or for aqueous workup procedures, the hydrochloride salt is the only viable option. The free base exhibits limited water solubility (14 g/L at 12°C) and exists as a liquid at ambient temperature, whereas the hydrochloride salt is a readily water-soluble crystalline solid that can be accurately weighed and dissolved directly into aqueous buffers or reaction mixtures [3][5]. This solubility profile also simplifies the preparation of analytical samples for HPLC or other aqueous-compatible assays.

Free Base Regeneration via Ammonia Treatment

The hydrochloride salt serves as a convenient, stable storage form from which the free base N,N-diethylaniline can be regenerated on demand. A patented preparation method describes passing ammonia gas through N,N-diethylaniline hydrochloride under anhydrous conditions to liberate the free base [6]. This approach allows laboratories to maintain a shelf-stable solid inventory and generate the liquid free base as needed, minimizing degradation and handling concerns associated with prolonged storage of the free amine.

Application
Selection Property
Validation Focus
Asymmetric ketone reduction research
DEANB precursor suitability
Enantioselectivity and process safety review
Excited-state proton transfer studies
Slow proton-dissociation profile
Temperature-dependent kinetic monitoring
Aqueous-phase synthetic protocols
Water-soluble hydrochloride salt
Aqueous media compatibility assessment
Free base regeneration for anhydrous use
Solid-state storage form
Free base liberation conditions

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